![molecular formula C11H13N3O2 B5712707 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, also known as DTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazene family, which is known for its ability to undergo chemical reactions with DNA and RNA. DTAA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.
作用机制
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid exerts its effects through a mechanism that involves the formation of reactive intermediates that can react with DNA and RNA. The triazene group in 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid undergoes a chemical reaction with the nucleic acid bases in DNA and RNA, leading to the formation of adducts. These adducts can interfere with DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA replication and transcription, and the induction of apoptosis. 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has also been shown to have immunomodulatory effects, including the activation of immune cells and the induction of cytokine production.
实验室实验的优点和局限性
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has several advantages for use in lab experiments, including its ability to induce DNA damage and cell death in cancer cells, its potential as a gene delivery agent, and its ability to screen for potential drug candidates. However, 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid also has several limitations, including its potential toxicity and the need for specialized handling and storage conditions.
未来方向
There are several future directions for research on 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and gene therapy, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid and its effects on cellular pathways and signaling pathways.
合成方法
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3-nitrophenyl)acrylic acid with sodium nitrite and hydrochloric acid to form the nitroso derivative. The nitroso derivative is then reduced with sodium sulfite to form the triazene intermediate, which is subsequently treated with acid to form 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid.
科学研究应用
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been used in various scientific research applications, including cancer research, drug discovery, and gene therapy. In cancer research, 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been shown to induce DNA damage and cell death in cancer cells, making it a potential candidate for use in cancer therapy. 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has also been used in drug discovery as a tool to identify potential drug targets and to screen for potential drug candidates. In gene therapy, 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been used as a gene delivery agent, facilitating the transfer of genetic material into cells.
属性
IUPAC Name |
(E)-3-[3-(dimethylaminodiazenyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)13-12-10-5-3-4-9(8-10)6-7-11(15)16/h3-8H,1-2H3,(H,15,16)/b7-6+,13-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCXYBLIZTDMQ-MVEAHZITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N=NC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

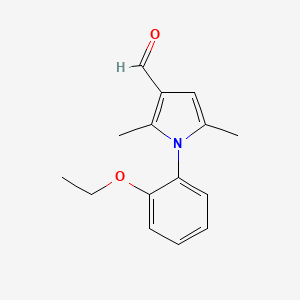
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
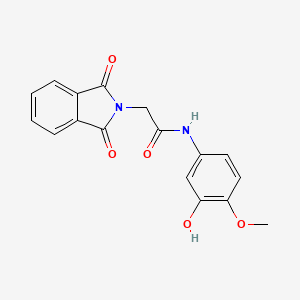
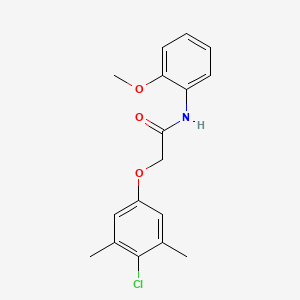
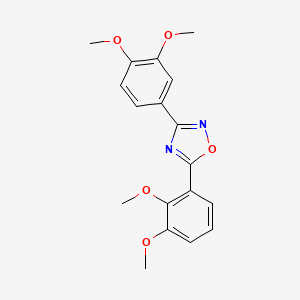
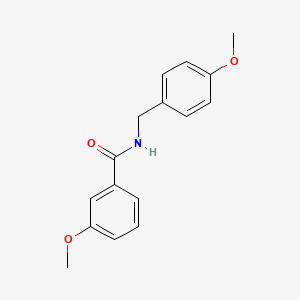
![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)

![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)


![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)